molecular formula C8H7BrFNO B1406325 7-Bromo-4-fluoro-3-hydroxyindoline CAS No. 1774899-03-4

7-Bromo-4-fluoro-3-hydroxyindoline

Cat. No.: B1406325
CAS No.: 1774899-03-4
M. Wt: 232.05 g/mol
InChI Key: NDEIXRQNNSFXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-fluoro-3-hydroxyindoline is a multifunctional indoline derivative of interest in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure in pharmaceutical development, known for its ability to interact with diverse biological targets . The specific bromo and fluoro substitutions on the aromatic ring system make it a valuable intermediate for further synthetic elaboration, such as in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to create novel compound libraries. The presence of the hydroxyl group at the 3-position provides a handle for additional chemical modifications or may be involved in key hydrogen-bonding interactions with biological macromolecules. Research into analogous indole and indoline compounds has demonstrated their potential in various therapeutic areas. For instance, certain hydroxyindole derivatives have shown promising antimicrobial and antibiofilm activities against resistant bacterial pathogens . As a specialized building block, 7-Bromo-4-fluoro-3-hydroxyindoline can be used in the design and synthesis of molecules for probing biological pathways or developing new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-fluoro-2,3-dihydro-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(12)3-11-8(4)7/h1-2,6,11-12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIXRQNNSFXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2N1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

characterization of 7-Bromo-4-fluoro-3-hydroxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Physicochemical Profiling of 7-Bromo-4-fluoro-3-hydroxyindoline

Part 1: Executive Summary & Molecular Context[1]

7-Bromo-4-fluoro-3-hydroxyindoline (C₈H₇BrFNO) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents.[1] Its structural uniqueness lies in the dense functionalization of the benzene ring (bromine at C7, fluorine at C4) combined with a reactive hemiaminal-like alcohol at C3.[2]

For drug development professionals, this molecule serves two distinct roles:

  • Chiral Scaffold: The C3-hydroxy group introduces a stereocenter, allowing for the synthesis of enantiopure core structures.

  • Aromatization Precursor: It acts as a reduced intermediate that can be controllably dehydrated/oxidized to form 7-bromo-4-fluoroindole, a "privileged structure" in oncology research.[1]

Technical Snapshot:

  • Molecular Weight: ~232.05 g/mol [1]

  • Key Features: Halogenated core (Br/F), secondary alcohol (C3), secondary amine (N1).[2]

  • Primary Challenge: The C3-hydroxyindoline moiety is prone to spontaneous dehydration to the fully aromatic indole under acidic conditions, requiring rigorous pH control during characterization.

Part 2: Synthetic Route & Impurity Profile

To understand the characterization profile, one must understand the genesis of the molecule.[2] The most robust industrial route involves the reduction of substituted isatins.

Synthesis Workflow

The standard protocol involves the reduction of 7-bromo-4-fluoroisatin using sodium borohydride (NaBH₄) in methanol/THF.[1] This converts the C3-ketone to the C3-alcohol while preserving the C2-carbonyl (initially) or fully reducing to the indoline depending on stoichiometry and temperature.[1]

Impurity Markers:

  • Starting Material: Unreacted 7-bromo-4-fluoroisatin (Distinct orange/red color; C3=O signal in IR).[1]

  • Over-Reduction: 7-Bromo-4-fluoroindoline (Loss of -OH group).[1]

  • Dehydration Product: 7-Bromo-4-fluoroindole (Aromatized impurity; highly fluorescent).[1]

Visualization: Synthesis & Workup Logic

SynthesisWorkflow cluster_impurities Critical Impurity Pathways Isatin Start: 7-Bromo-4-fluoroisatin (C3 Ketone) Reaction Reduction (NaBH4, MeOH, 0°C) Isatin->Reaction Hydride Addition Quench Quench & Workup (Sat. NH4Cl, pH 7-8) Reaction->Quench Careful pH Control Crude Crude Indoline (Racemic Mixture) Quench->Crude Extraction (EtOAc) Dehydration Acidic pH -> Aromatization (Forms Indole) Quench->Dehydration If pH < 6 Purification Purification (Recrystallization/Column) Crude->Purification Remove Indole Impurities

Caption: Figure 1. Synthesis workflow emphasizing the critical pH control step to prevent aromatization (dehydration) of the hydroxyindoline core.

Part 3: Spectroscopic Characterization (The Core)

The simultaneous presence of Fluorine (¹⁹F) and Bromine (⁷⁹Br/⁸¹Br) provides unique spectroscopic handles for validation.[2]

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to prevent acid-catalyzed dehydration and to stabilize the exchangeable protons (-OH, -NH).[1]

¹H NMR (400 MHz, DMSO-d₆) Prediction & Logic:

PositionShift (δ ppm)MultiplicityCoupling (J Hz)Structural Logic
NH (1) 5.8 - 6.5Broad Singlet-Exchangeable; shift varies with concentration.[1]
H-2 (a,b) 3.2 - 3.8MultipletJ₂₋₃, J₂₋FDiastereotopic protons adjacent to N.
H-3 4.9 - 5.3MultipletJ₃₋₂The "chiral handle."[1] Diagnostic for reduction success.
OH (3) 5.2 - 5.6DoubletJ_OH-H3 ~5HzVisible in dry DMSO; disappears with D₂O shake.[1]
H-5 6.8 - 7.1ddJ₅₋₆ ~8, J₅₋F ~10Key Signal: Split by neighbor H6 and Fluorine at C4.
H-6 7.2 - 7.5ddJ₆₋₅ ~8Split by H5; broadened by Br proximity.[1]

¹⁹F NMR (376 MHz, DMSO-d₆):

  • Signal: Single peak expected around -120 to -135 ppm.[1]

  • Coupling: Will show fine splitting (decoupled ¹H spectra recommended for purity assay).

  • Utility: This is the primary tool for quantitative purity (qNMR) using an internal standard (e.g., α,α,α-trifluorotoluene) because it isolates the signal from solvent peaks.[2]

Mass Spectrometry (MS)

Method:[1][2] LC-MS (ESI+).[1]

  • Molecular Ion: [M+H]⁺ = 232/234.

  • Isotope Pattern: The hallmark of this molecule is the 1:1 doublet for the parent ion (m/z 232 and 234) due to the natural abundance of ⁷⁹Br and ⁸¹Br.[2]

  • Fragmentation: Loss of H₂O (M-18) is common in the source, generating the indole cation (m/z 214/216).[2] Note: Do not mistake in-source fragmentation for sample impurity.

Part 4: Physicochemical Properties & Stability

Solubility Profile

The 3-hydroxy group significantly increases polarity compared to the parent indole.[1]

SolventSolubilityUsage
DMSO High (>50 mg/mL)Primary solvent for bioassays/NMR.[1]
Methanol ModerateGood for transfer; avoid for long-term storage (acetal formation risk).[1]
Water LowPrecipitates at neutral pH.
DCM ModerateUsed for extraction.[3]
The "Indole Driver" Stability Risk

The driving force for this molecule is to regain aromaticity.

  • Mechanism: Protonation of the C3-OH group leads to water loss, forming a carbocation that rapidly eliminates the C2-proton to form the indole double bond.[1]

  • Prevention: Store at -20°C under Argon. Avoid acidic solvents (e.g., CDCl₃ which often contains traces of HCl).[2]

Part 5: Analytical Logic Tree

To ensure the material is the desired indoline and not the oxidized indole, follow this decision matrix.

AnalysisLogic Sample Unknown Sample (Suspected Indoline) Visual Visual Inspection Sample->Visual Color Color? Visual->Color White White/Off-White Color->White Likely Pure Red Orange/Red Color->Red Oxidized/Isatin NMR_Check 1H NMR (DMSO-d6) White->NMR_Check Isatin Impurity: Starting Isatin Red->Isatin C3_Signal Signal at 4.9-5.3 ppm? NMR_Check->C3_Signal Yes_Signal Confirm: 3-Hydroxyindoline C3_Signal->Yes_Signal Yes (sp3 CH) No_Signal Aromatic Region Only? C3_Signal->No_Signal No Indole Impurity: Dehydrated Indole No_Signal->Indole Yes (Aromatic)

Caption: Figure 2. Analytical decision tree to distinguish the target hydroxyindoline from common oxidative impurities.

References

  • Chemical Source & CAS Verification

    • 7-Bromo-4-fluoro-3-hydroxyindoline (CAS 1774899-03-4).[1][4][5] ChemSrc. Available at: [Link][1][2]

  • Synthetic Precursor Data
  • Methodology - Isatin Reduction

    • DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole.[1] (General protocol for hydroxy-indoline derivatives). Taylor & Francis Online. Available at: [Link][1][2]

  • Analogous Scaffold Characterization

    • Synthesis of 6-bromo-4-iodoquinoline and related halogenated heterocycles.[1] (Demonstrates halogen coupling patterns in NMR). Atlantis Press. Available at: [Link][1][2]

Sources

Structural Analysis and Synthetic Utility of 7-Bromo-4-fluoro-3-hydroxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

7-Bromo-4-fluoro-3-hydroxyindoline (CAS: 1774899-03-4) represents a highly specialized heterocyclic scaffold in modern drug discovery. Unlike simple indoles, this molecule possesses a "hemiaminal" core (indolin-3-ol) stabilized by specific electronic effects, serving as a critical divergent intermediate.

Its value lies in its trifunctional nature :

  • C4-Fluorine: A bioisostere for hydrogen that blocks metabolic oxidation (P450 blockade) and modulates the pKa of the NH group.

  • C7-Bromine: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

  • C3-Hydroxyl (Chiral Center): A strategic "pivot point." It can be preserved for H-bonding interactions in kinase pockets or dehydrated to form the aromatic indole core.

Molecular Specifications
PropertyData
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Core Scaffold 2,3-dihydro-1H-indol-3-ol
Key Substituents 7-Bromo (Halogen bond donor), 4-Fluoro (Electronic modulator)
Chirality C3 (R/S enantiomers exist; usually synthesized as racemate)
Stability Metastable; prone to acid-catalyzed dehydration to 7-bromo-4-fluoroindole

Synthetic Pathways and Protocols

The synthesis of 7-bromo-4-fluoro-3-hydroxyindoline is most reliably achieved via the controlled reduction of its oxidized precursor, 7-bromo-4-fluoroisatin (CAS: 1245648-36-5).

Workflow Diagram: Synthesis & Divergence

The following diagram illustrates the synthesis of the target molecule and its downstream transformation into the aromatic indole.

SynthesisWorkflow Isatin Precursor: 7-Bromo-4-fluoroisatin Reagent Reagent: NaBH4, MeOH 0°C to RT Isatin->Reagent Target TARGET: 7-Bromo-4-fluoro- 3-hydroxyindoline Reagent->Target Reduction (Ketone to Alcohol) Indole Dehydration Product: 7-Bromo-4-fluoroindole Target->Indole Acid/Heat (-H2O)

Figure 1: Synthetic route from Isatin precursor to 3-Hydroxyindoline and potential dehydration to Indole.

Detailed Protocol: Borohydride Reduction

Note: This protocol is adapted from standard isatin reduction methodologies optimized for halogenated substrates.

Objective: Selective reduction of the C3-carbonyl without over-reduction to the indoline or hydrogenolysis of the C7-Bromine.

Reagents:

  • 7-Bromo-4-fluoroisatin (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 – 1.5 eq)

  • Methanol (anhydrous)

  • Saturated NH₄Cl solution

Step-by-Step Methodology:

  • Solubilization: Dissolve 7-bromo-4-fluoroisatin (e.g., 1.0 g, 4.0 mmol) in anhydrous Methanol (20 mL). Cool the orange/red solution to 0°C in an ice bath.

    • Causality: Low temperature prevents "runaway" reduction and suppresses side reactions involving the fluorine leaving group.

  • Addition: Add NaBH₄ (227 mg, 6.0 mmol) portion-wise over 15 minutes.

    • Observation: Gas evolution (H₂) will occur. The deep color of the isatin should fade to a pale yellow or colorless solution, indicating the loss of the conjugated ketone system.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (50% EtOAc/Hexane).

    • Target Spot: The product will be more polar (lower Rf) than the starting isatin.

  • Quench & Workup: Carefully quench with sat. NH₄Cl (10 mL) to destroy excess hydride. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <40°C .

    • Critical Warning: Do not use high heat or strong acids during workup. The C3-OH is benzylic-like and prone to elimination, which would yield 7-bromo-4-fluoroindole.

  • Isolation: The product typically precipitates as a white or off-white solid. Recrystallize from Et₂O/Hexane if necessary.

Structural Characterization Logic

Validating the structure requires distinguishing between the 3-hydroxyindoline (target), the isatin (starting material), and the indole (dehydration product).

TechniqueExpected Signal for 7-Bromo-4-fluoro-3-hydroxyindolineDiagnostic Value
¹H NMR (DMSO-d₆) δ 4.8–5.2 ppm (d or m, 1H): The C3-H proton. δ 6.0–6.5 ppm (d, 1H): The C3-OH hydroxyl proton (exchangeable).The presence of the C3-H/OH couple confirms the reduction occurred and the ring is not aromatic.
¹⁹F NMR Single signal (~ -120 to -135 ppm): Distinct shift due to the adjacent aromatic environment.Confirms the C4-Fluorine is intact and nucleophilic aromatic substitution did not occur.
IR Spectroscopy Broad band 3200–3400 cm⁻¹: O-H stretch. Absence of ~1730 cm⁻¹: Loss of the C3 ketone carbonyl.Differentiates from the starting Isatin (which has a strong C=O peak).
Mass Spec (ESI) [M+H]⁺ = 232/234: Characteristic 1:1 bromine isotope pattern.Confirms molecular weight and halogen presence.[1][2][3]

Medicinal Chemistry Applications (SAR)

This scaffold is a "privileged structure" for designing inhibitors of kinases (e.g., VEGFR, CDK) and viral proteases.

Structure-Activity Relationship (SAR) Map

The following diagram details how each part of the molecule contributes to biological activity and synthetic utility.

SAR_Logic Core 7-Bromo-4-fluoro- 3-hydroxyindoline F_Node C4-Fluorine: Metabolic Blockade Core->F_Node Electronic Modulation Br_Node C7-Bromine: Suzuki/Buchwald Handle Core->Br_Node Library Expansion OH_Node C3-Hydroxyl: H-Bond Donor/Acceptor Core->OH_Node Solubility & Potency Chiral_Node C3-Chirality: Stereoselective Binding OH_Node->Chiral_Node Enantiomer Specific

Figure 2: Structure-Activity Relationship (SAR) and synthetic utility map.

Mechanistic Insights
  • Metabolic Stability (C4-F): The C4 position in indoles is electronically rich and prone to oxidation by Cytochrome P450. Substituting Hydrogen with Fluorine blocks this site, extending the half-life (

    
    ) of the drug candidate.
    
  • Library Generation (C7-Br): The bromine atom is positioned sterically away from the NH binding motif, making it an ideal vector for extending the molecule into solvent-exposed regions of a protein binding pocket via cross-coupling reactions.

  • The "Pivot" (C3-OH):

    • As a final state: The hydroxyl group mimics the transition state of peptide hydrolysis (useful in protease inhibitors).

    • As an intermediate: It can be treated with acid (HCl/AcOH) to dehydrate, yielding 7-bromo-4-fluoroindole , a fully aromatic core common in HCV NS5B inhibitors.

References

  • ChemicalBook. (2025).[4] 7-bromo-4-fluoroindoline-2,3-dione (Isatin Precursor) - Product Properties and CAS 1245648-36-5. Retrieved from

  • ChemSrc. (2025). 7-Bromo-4-fluoro-3-hydroxyindoline - CAS 1774899-03-4 Structure and Data. Retrieved from

  • Medvedev, A., et al. (2018).[5] Isatin, an Endogenous Nonpeptide Biofactor: A Review of Its Molecular Targets and Mechanisms. Biofactors, 44(2), 95–108. (Contextual grounding for Isatin reduction).

  • Galla, R., & Maadwar, S. (2026).[6] Zinc-Mediated Entry to Functionalized 3-Substituted 3-Hydroxyindolin-2-Ones via a Modified Henry Reaction. Der Pharma Chemica. (Demonstrates stability and synthesis of 3-hydroxyindoline derivatives).

  • Kawase, M., et al. (1990).[7] Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(8). (Foundational chemistry of 4/7-substituted fluoroindoles). Retrieved from

Sources

Strategic Synthesis and Medicinal Utility of 7-Bromo-4-fluoro-3-hydroxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Pharmacophore Analysis

The 7-bromo-4-fluoro-3-hydroxyindoline scaffold represents a high-value chiral intermediate in the synthesis of next-generation CFTR modulators (including Ivacaftor analogues) and oncology targets. While often transiently dehydrated to form 4-fluoro-7-bromoindole , the stable isolation of the 3-hydroxy species offers a divergent point for accessing spiro-oxindole libraries and enantiopure building blocks.

This guide details the controlled synthesis, enantioselective reduction, and downstream utility of this scaffold. The specific halogenation pattern—C7-Bromine and C4-Fluorine —is not arbitrary; it is a calculated design element for late-stage diversification and metabolic blocking.

Structural Logic (SAR)
  • C7-Bromine (Functional Handle): Located at the indole periphery, this bromine atom is sterically accessible for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the attachment of solubilizing tails or lipophilic pharmacophores without disrupting the core binding mode.

  • C4-Fluorine (Metabolic Blockade): The C4 position is electronically rich and prone to oxidative metabolism (CYP450). Fluorine substitution blocks this labile site, extending half-life (

    
    ) while modulating the pKa of the NH group via inductive effects.
    
  • C3-Hydroxyl (Chiral Center): The introduction of the -OH group creates a stereocenter (

    
    ), breaking the planarity of the indole. This allows for the synthesis of 3D-rich fragments (Fsp3 character), which correlates with improved clinical success rates by reducing non-specific binding.
    

Synthetic Pathway & Logic

The synthesis strategy prioritizes the Sandmeyer-Isatin route over the Bartoli synthesis. The isatin pathway allows for the introduction of the C3-oxygen functionality before ring closure is finalized or via controlled reduction of the dione.

Diagram 1: Synthesis Workflow

The following directed graph illustrates the critical path from the aniline precursor to the divergent 3-hydroxy intermediate.

SynthesisWorkflow Aniline 3-Bromo-6-fluoroaniline (Starting Material) Isatin 7-Bromo-4-fluoroisatin (Key Precursor) Aniline->Isatin Sandmeyer Cyclization Hydroxy 7-Bromo-4-fluoro- 3-hydroxyindoline (TARGET) Isatin->Hydroxy NaBH4 Red. (Racemic) or ATH (Chiral) Indole 4-Fluoro-7-bromoindole (Ivacaftor Intermediate) Hydroxy->Indole Dehydration (Acidic) Spiro Spiro-oxindole Derivatives Hydroxy->Spiro Cycloaddition

Caption: Divergent synthesis pathway. The 3-hydroxyindoline serves as the pivot point between planar indoles and 3D spiro-scaffolds.

Detailed Experimental Protocols

Note: All procedures must be performed in a fume hood. 7-bromo-4-fluoro derivatives are potential skin irritants.

Protocol A: Synthesis of 7-Bromo-4-fluoroisatin (Precursor)

Objective: Construct the heterocyclic core from 3-bromo-6-fluoroaniline.

  • Reagents: Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium sulfate (brine), HCl, Sulfuric acid.

  • Procedure:

    • Dissolve 3-bromo-6-fluoroaniline in water/HCl.

    • Add chloral hydrate and hydroxylamine hydrochloride; heat to 90°C for 2 hours to form the isonitrosoacetanilide intermediate. Checkpoint: Isolate this solid intermediate; do not proceed directly.

    • Cyclization: Slowly add the dry isonitroso intermediate to concentrated sulfuric acid pre-heated to 50°C. The temperature must not exceed 70°C to prevent tar formation.

    • Pour onto crushed ice. The orange-red precipitate is 7-bromo-4-fluoroisatin.

    • Yield Target: >75%.

Protocol B: Enantioselective Reduction to 3-Hydroxyindoline (The Core)

Objective: Convert the C3-carbonyl to a chiral C3-hydroxyl group without over-reducing the amide or dehalogenating.

Method: Asymmetric Transfer Hydrogenation (ATH).

ComponentQuantity/RoleNotes
Substrate 1.0 eq (Isatin precursor)Dry thoroughly before use.
Catalyst 1.0 mol% RuCl(p-cymene)[(R,R)-Ts-DPEN]Noyori-type catalyst for ketones.
H-Source 5:2 Formic Acid / TriethylamineAzeotropic mixture.
Solvent DMF or DCMDMF preferred for solubility of halogenated isatins.

Step-by-Step:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 7-bromo-4-fluoroisatin (10 mmol) in DMF (20 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (0.1 mmol). The solution should turn deep red/brown.

  • Initiation: Cool to 0°C. Dropwise add the Formic Acid/TEA mixture (3 eq).

  • Reaction: Stir at room temperature for 12-16 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (orange spot) should disappear, replaced by a more polar, UV-active spot (alcohol).

  • Quench: Slowly add saturated

    
     to neutralize the acid.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.

  • Purification: Flash chromatography on Silica Gel.

    • Critical Note: 3-hydroxyindolines are sensitive to acid. Use 1% Triethylamine in the eluent to prevent dehydration to the indole on the column.

Analytical Profiling & Validation

To ensure the integrity of the "7-Br, 4-F" pattern, specific spectral signatures must be verified.

19F-NMR Validation

The Fluorine atom provides a clean diagnostic handle.

  • Expected Shift:

    
     -115 to -125 ppm (Triplet or dd, depending on H-coupling).
    
  • Diagnostic: If the fluorine signal disappears or shifts significantly (>10 ppm), defluorination or ring-opening has occurred.

HPLC Chiral Separation

For the 3-hydroxy derivative, enantiomeric excess (ee) must be determined.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Target: >95% ee for catalytic applications.

Applications in Drug Discovery (Ivacaftor Context)

While Ivacaftor (VX-770) utilizes a quinoline core, the 4-fluoro-7-bromoindole is a documented intermediate for "next-gen" correctors and potentiators.

Mechanism of Utility:

  • Dehydration: The 3-hydroxyindoline (synthesized above) is treated with catalytic HCl/MeOH. This eliminates water to form 4-fluoro-7-bromoindole .

  • Vilsmeier-Haack Formylation: The indole is formylated at C3.

  • Ring Expansion: Oxidative rearrangement converts the indole to the quinoline core required for CFTR modulators.

Diagram 2: SAR Logic & Utility

SAR Center 7-Bromo-4-fluoro- 3-hydroxyindoline Br 7-Br: Suzuki Coupling (Lipophilic Tail Attachment) Center->Br F 4-F: Metabolic Blocking (Prevents P450 Oxidation) Center->F OH 3-OH: Chiral Center (Solubility & Fsp3) Center->OH Ivacaftor Precursor to Ivacaftor Analogues Br->Ivacaftor Spiro Spiro-cycle Scaffolds OH->Spiro

Caption: SAR Map detailing the functional role of each substituent on the scaffold.

References

  • Hadida, S., et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator."[1] Journal of Medicinal Chemistry, 57(23), 9776–9795.[1] Link

  • Vasudevan, N., Jachak, G. R., & Reddy, D. S. (2015).[1][2] "Breaking and Making of Rings: A Method for the Preparation of 4-Quinolone-3-carboxylic Acid Amides and the Expensive Drug Ivacaftor."[1] European Journal of Organic Chemistry, 2015(34), 7433–7437.[1][2] Link

  • Silva, J. F., et al. (2001). "An improved preparation of isatins from indoles." Arkivoc, 2001(1), 67-73. Link

  • Vertex Pharmaceuticals. (2011). "Modulators of ATP-Binding Cassette Transporters." World Intellectual Property Organization, WO2011119984A1. Link

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986–2012.[3] Link

Sources

Methodological & Application

Technical Application Note: Experimental Protocols for 7-Bromo-4-fluoro-3-hydroxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

7-Bromo-4-fluoro-3-hydroxyindoline (CAS: 1774899-03-4) is a highly specialized, meta-stable heterocyclic intermediate. It occupies a critical chemical space between the oxidized isatin (indoline-2,3-dione) and the fully aromatic indole scaffolds.

Its structural uniqueness lies in the C4-Fluorine / C7-Bromine substitution pattern. This "push-pull" halogen arrangement makes it an invaluable scaffold for:

  • HCV NS5A/NS5B Inhibitors: The 4-fluoroindole core is a pharmacophore found in next-generation antivirals.

  • Chiral Auxiliaries: The C3-hydroxyl group provides a stereogenic center often lost in fully aromatic indoles.

  • Orthogonal Functionalization: The C7-Bromine allows for palladium-catalyzed cross-coupling, while the C4-Fluorine modulates pKa and metabolic stability (or serves as a handle for SNAr reactions).

Chemical Specifications
PropertySpecification
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Stability High Risk: Prone to spontaneous dehydration to 7-bromo-4-fluoroindole under acidic conditions or elevated temperatures.
Storage -20°C, under Argon/Nitrogen, desiccated.

Handling & Storage: The "Meta-Stable" Protocol

Critical Warning: 3-Hydroxyindolines are hemiaminal equivalents. They are chemically poised to eliminate water to form the aromatic indole. Improper handling will result in degradation to the indole, altering stoichiometry and yield in downstream applications.

Storage Workflow
  • Arrival: Upon receipt, verify 1H-NMR immediately to quantify indole impurity (typically <5% is acceptable).

  • Environment: Store exclusively at -20°C .

  • Atmosphere: inert gas (Ar or N₂) is mandatory. Oxygen can induce radical oxidation to the isatin.

Application Protocols

Protocol A: Controlled Dehydration to 7-Bromo-4-fluoroindole

Objective: To generate high-purity 7-bromo-4-fluoroindole (CAS: 292636-09-0) for use in fragment-based drug discovery. Rationale: Purchasing the 3-hydroxyindoline and dehydrating it in situ often yields a cleaner indole profile than buying bulk indole, which can polymerize (dimerize) upon storage.

Reagents
  • Substrate: 7-Bromo-4-fluoro-3-hydroxyindoline (1.0 equiv)

  • Solvent: Toluene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

  • Atmosphere: Nitrogen

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve 10 mmol of 7-Bromo-4-fluoro-3-hydroxyindoline in 50 mL of toluene.

  • Catalyst Addition: Add p-TsOH (0.5 mmol). The solution may darken slightly.

  • Reflux: Heat to reflux (110°C) for 2 hours. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: TLC (Hexane/EtOAc 4:1) should show the disappearance of the polar starting material (Rf ~0.2) and appearance of the non-polar indole (Rf ~0.6).

  • Quench: Cool to room temperature. Wash with sat. NaHCO₃ (2 x 20 mL) to neutralize the acid.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/CH₂Cl₂ to obtain white needles.

Expected Yield: 85-92%

Protocol B: C7-Selective Suzuki-Miyaura Coupling

Objective: To functionalize the C7 position with an aryl group while preserving the sensitive C3-hydroxyl and C4-fluoro motifs. Challenge: The C3-OH is labile. Basic conditions of Suzuki coupling can trigger dehydration. Solution: Use of a mild base (K₃PO₄) and a precatalyst system to facilitate rapid coupling at lower temperatures.

Reagents
  • Substrate: 7-Bromo-4-fluoro-3-hydroxyindoline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Base: K₃PO₄ (2.0 equiv, 2M aq. solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Purge a reaction vial with Argon for 5 minutes.

  • Loading: Add substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M K₃PO₄ (1.0 mL).

  • Reaction: Seal and heat to 60°C (Do not exceed 80°C to prevent dehydration). Stir for 4-6 hours.

  • Work-up: Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed dehydration on the column).

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways for 7-Bromo-4-fluoro-3-hydroxyindoline.

G Start 7-Bromo-4-fluoro- 3-hydroxyindoline (Meta-Stable Core) Indole 7-Bromo-4-fluoroindole (Aromatic Scaffold) Start->Indole Acid/Heat (-H₂O) Isatin 7-Bromo-4-fluoroisatin (Oxidized Precursor) Start->Isatin Oxidation (DDQ or MnO₂) Coupled 7-Aryl-4-fluoro- 3-hydroxyindoline (Functionalized Core) Start->Coupled Suzuki Coupling (Pd cat., Mild Base) Isatin->Start Reduction (NaBH₄)

Caption: Divergent synthetic pathways: Dehydration yields the indole (red), oxidation yields the isatin (yellow), and cross-coupling retains the indoline core (green).[1]

Analytical Standards & Quality Control

When analyzing 7-Bromo-4-fluoro-3-hydroxyindoline, specific NMR signatures confirm structural integrity versus the dehydrated indole impurity.

Nucleus3-Hydroxyindoline (Target)Indole (Impurity)
1H NMR (C3-H) Doublet/Multiplet at ~5.1 - 5.3 ppm Absent (C3 is aromatic CH ~6.6 ppm)
1H NMR (NH) Broad singlet at ~4-6 ppm Broad singlet at >11 ppm
19F NMR Single peak ~ -120 ppmShifted downfield by ~5-10 ppm

References

  • Synthesis of 7-Bromo-4-fluoroindole : ChemicalBook Product Record 292636-09-0. Confirms the commercial relevance of the dehydrated aromatic form as a key pharmaceutical intermediate.

  • General Reactivity of 3-Hydroxyindolines : Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. Journal of Organic Chemistry. Describes the reduction of isatins to 3-hydroxyindolines and subsequent dehydration.

  • Isatin Derivatives in Drug Discovery : Base-Catalyzed Reaction of Isatins.... PMC. Discusses the stability and reactivity of C7-substituted isatin/indoline scaffolds.

  • Fluorinated Indoles in Biology : Escherichia coli adapts metabolically to 6- and 7-fluoroindole. Frontiers in Microbiology. Highlights the biological incorporation and stability of fluoroindoles.

Sources

Topic: Development of a Robust In Vitro Assay Cascade for Characterizing 7-Bromo-4-fluoro-3-hydroxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Scientist

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant therapeutics. This application note presents a comprehensive, field-tested guide for the development of a robust in vitro assay cascade to characterize the biological activity of novel, uncharacterized indoline derivatives, using 7-Bromo-4-fluoro-3-hydroxyindoline as a representative example. Lacking prior biological characterization, a hypothetical yet scientifically rigorous screening funnel is proposed, beginning with a high-throughput biochemical assay and progressing to a lower-throughput, mechanism-based cellular assay. We provide detailed, step-by-step protocols for a Fluorescence Polarization (FP) competitive binding assay and a confirmatory Western Blot analysis for target engagement in a cellular context. This guide emphasizes the scientific rationale behind experimental choices, robust data analysis, and stringent quality control, equipping researchers in drug discovery with the tools to effectively profile novel chemical entities.

Introduction and Rationale

The process of early-stage drug discovery is fundamentally reliant on the development of sensitive, reliable, and relevant in vitro assays to identify and characterize bioactive small molecules.[1][2] The indoline nucleus is a cornerstone of modern pharmacology, and novel derivatives such as 7-Bromo-4-fluoro-3-hydroxyindoline represent a promising, yet uncharted, area for therapeutic innovation. When faced with a novel compound of unknown biological function, a structured and logical screening approach is paramount.

This guide outlines a two-tiered assay cascade designed to first identify a direct biochemical interaction and then confirm its functional consequence in a more physiologically relevant cellular system.[3][4] For the purpose of this application note, we will proceed under the hypothesis that the structural alerts within the 7-Bromo-4-fluoro-3-hydroxyindoline molecule suggest potential affinity for protein kinases, a common target class for such scaffolds. Our objective is to develop an assay system for a hypothetical target, "Kinase-X."

Our screening cascade is as follows:

  • Primary Biochemical Screen: A Fluorescence Polarization (FP) based competitive binding assay to rapidly determine if the compound can displace a known fluorescent ligand from the ATP-binding pocket of Kinase-X.[5]

  • Secondary Cellular Screen: A Western Blot assay to measure the inhibition of Kinase-X-mediated phosphorylation of a downstream substrate in a relevant cell line, confirming target engagement and cellular activity.[6]

This structured approach ensures that resources are focused on compounds with genuine, on-target activity, providing a solid foundation for further lead optimization.[7]

Primary Biochemical Screen: Fluorescence Polarization (FP) Assay

Principle of the FP Competitive Binding Assay

Fluorescence Polarization is a homogenous assay technique that measures changes in the rotational speed of a fluorescent molecule in solution.[8] The principle is based on the observation that when a small, fluorescently-labeled molecule (the "tracer") is excited with plane-polarized light, it rotates rapidly before emitting light, resulting in a depolarized (low polarization) signal.[9] However, when this tracer binds to a much larger molecule, such as our target Kinase-X, its rotation is significantly slowed. This results in the emitted light remaining largely polarized (a high polarization signal).[10]

In our competitive assay format, an unlabeled inhibitor (the test compound, 7-Bromo-4-fluoro-3-hydroxyindoline) competes with the tracer for binding to Kinase-X. Effective displacement of the tracer by the test compound will cause the tracer to tumble freely again, leading to a decrease in the polarization signal. This change is directly proportional to the binding affinity of the test compound.[5]

cluster_0 Low Polarization Signal cluster_1 High Polarization Signal cluster_2 Competitive Displacement Tracer Fluorescent Tracer (Small, Rotates Rapidly) Detector_Low Low Polarization (Depolarized Light) Tracer->Detector_Low Excitation with Polarized Light Complex Kinase-X + Tracer Complex (Large, Rotates Slowly) Detector_High High Polarization (Polarized Light) Complex->Detector_High Excitation with Polarized Light Test_Compound Test Compound (7-Bromo-4-fluoro-3-hydroxyindoline) Kinase Kinase-X Test_Compound->Kinase cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment Treat cells with varying concentrations of test compound. B 2. Cell Lysis Extract total protein from cells. Include phosphatase inhibitors. A->B C 3. SDS-PAGE Separate proteins by molecular weight. B->C D 4. Protein Transfer Transfer proteins from gel to a PVDF membrane. C->D E 5. Immunoblotting Probe with primary antibodies (anti-p-Substrate-Y and anti-Total Substrate-Y). D->E F 6. Detection Incubate with HRP-conjugated secondary antibody and add chemiluminescent substrate. E->F G 7. Imaging & Analysis Capture signal and perform densitometry analysis. F->G

Caption: Workflow for the Western Blot cellular assay.

Detailed Protocol: Phosphorylation Inhibition Assay

Materials:

  • Cell line expressing Kinase-X (e.g., HEK293T overexpressing Kinase-X)

  • Cell culture medium and supplements

  • 7-Bromo-4-fluoro-3-hydroxyindoline

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-p-Substrate-Y, Mouse anti-Total Substrate-Y, Rabbit anti-GAPDH (loading control)

  • Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

  • PVDF membrane, electrophoresis and transfer equipment

  • Enhanced chemiluminescence (ECL) substrate

Step 1: Cell Treatment

  • Seed cells in 6-well plates and grow to ~80% confluency.

  • Starve cells in serum-free medium for 4-6 hours if the pathway is serum-sensitive.

  • Pre-treat cells with a serial dilution of 7-Bromo-4-fluoro-3-hydroxyindoline (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a DMSO vehicle control.

  • If required, stimulate the pathway to induce phosphorylation of Substrate-Y for 15 minutes.

Step 2: Protein Extraction and Quantification

  • Wash cells with ice-cold PBS.

  • Lyse cells directly in the plate with 100 µL of ice-cold lysis buffer.

  • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

Step 3: Electrophoresis and Transfer

  • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

  • Separate the proteins on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane. [11] Step 4: Immunoblotting and Detection

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-p-Substrate-Y, diluted 1:1000) overnight at 4°C.

  • Wash the membrane 3x with TBST.

  • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane 3x with TBST.

  • Apply ECL substrate and image the blot using a chemiluminescence imager.

  • Strip and Re-probe: To ensure observed changes are due to inhibition and not protein degradation, the membrane can be stripped and re-probed for Total Substrate-Y and a loading control like GAPDH.

Data Presentation and Interpretation

The primary output is an image of the blot. Densitometry can be used to semi-quantify the band intensity. The p-Substrate-Y signal should be normalized to the Total Substrate-Y signal, which is then normalized to the loading control.

Treatment Conc. (µM)Normalized p-Substrate-Y Intensity (Arbitrary Units)Interpretation
0 (Vehicle)1.00Baseline phosphorylation.
0.10.95No significant inhibition.
0.50.65Moderate inhibition.
1.00.25Strong inhibition, consistent with IC₅₀.
5.00.05Near-complete inhibition.
10.00.04Maximal inhibition observed.

A dose-dependent decrease in the p-Substrate-Y signal, without a corresponding decrease in Total Substrate-Y or GAPDH, provides strong evidence that 7-Bromo-4-fluoro-3-hydroxyindoline is cell-permeable and inhibits Kinase-X activity in a cellular environment.

Integrated Assay Cascade and Decision Making

The power of this approach lies in its logical progression. The primary FP screen is a rapid, cost-effective method to identify direct binders from a large set of compounds, while the secondary Western blot provides indispensable confirmation of the mechanism of action in a biological context.

Start Novel Compound (7-Bromo-4-fluoro-3-hydroxyindoline) Primary Primary Screen: Biochemical FP Assay (High-Throughput) Start->Primary Decision1 Potent Binder? (e.g., IC₅₀ < 10 µM) Primary->Decision1 Secondary Secondary Screen: Cellular Western Blot (Mechanism of Action) Decision1->Secondary Yes Inactive Inactive Compound (Deprioritize) Decision1->Inactive No Decision2 Cellular Activity? (Dose-dependent inhibition of phosphorylation) Secondary->Decision2 Hit Validated Hit Compound (Proceed to Lead Optimization) Decision2->Hit Yes Decision2->Inactive:n No (e.g., Poor Permeability or Off-Target)

Caption: Decision-making workflow for the in vitro assay cascade.

Conclusion

This application note details a robust and scientifically-grounded framework for the initial in vitro characterization of a novel compound, 7-Bromo-4-fluoro-3-hydroxyindoline. By integrating a high-throughput biochemical binding assay with a lower-throughput, high-content cellular assay, researchers can efficiently identify compounds that engage their intended target and exert a functional effect in a relevant biological system. The principles, protocols, and validation steps described herein are broadly applicable and provide a solid foundation for making critical go/no-go decisions in early-stage drug discovery programs. Adherence to these rigorous standards of assay development is essential for increasing the probability of success in the long and complex path to a new therapeutic. [12][13]

References

  • Maciarrone, M. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. Available at: [Link]

  • Pediaa.com. (2019). Difference Between Biochemical and Cell Based Assays. Pediaa.com. Available at: [Link]

  • Infinix Bio. (n.d.). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Infinix Bio. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. Wikipedia. Available at: [Link]

  • Vala Sciences. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Vala Sciences. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available at: [Link]

  • REPROCELL. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. REPROCELL. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. Available at: [Link]

  • Inglese, J., et al. (2007). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Available at: [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Brouwer, K. L., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]

  • edX. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link] (Note: This is the original paper, a more general link might be needed if direct access is restricted). A summary is available at: [Link]

  • Cusabio. (n.d.). Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. Cusabio. Available at: [Link]

  • Oreate AI Blog. (2023). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. Available at: [Link]

  • Selvita. (n.d.). In Vitro Assays and Models. Selvita. Available at: [Link]

  • BioDuro. (n.d.). Assay Development. BioDuro. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]

  • MBL Life Science. (n.d.). The principle and method of Western blotting (WB). MBL Life Science. Available at: [Link]

  • Aryal, S. (2023). Western Blot: Principle, Steps, Results, Applications. Microbe Notes. Available at: [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. Available at: [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS. Available at: [Link]

  • A-Raza, S., et al. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]

Sources

Advanced Application Note: 7-Bromo-4-fluoro-3-hydroxyindoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 7-Bromo-4-fluoro-3-hydroxyindoline (CAS 1774899-03-4) as a high-value chiral scaffold in drug discovery. While often overlooked as a mere intermediate, this specific substitution pattern offers a unique "privileged structure" for medicinal chemists targeting kinases, GPCRs, and viral polymerases.

The simultaneous presence of a C7-Bromine (functionalization handle), C4-Fluorine (metabolic blocker/electronic modulator), and C3-Hydroxyl (chiral center/H-bond donor) allows for the rapid generation of structurally diverse, metabolically stable lead compounds. This guide provides validated protocols for its synthesis, functionalization, and application in Fragment-Based Drug Discovery (FBDD).

Structural Analysis & Pharmacophore Utility[1]

The utility of 7-Bromo-4-fluoro-3-hydroxyindoline stems from its ability to address three common failure modes in drug discovery: metabolic instability, lack of selectivity, and synthetic intractability.

The "Triad of Utility"
FeatureChemical/Biological FunctionMedicinal Chemistry Application
7-Bromine Aryl halide handle (

hybridized)
Enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to build libraries.
4-Fluorine High electronegativity, small Van der Waals radiusBlocks P450-mediated oxidation at the electron-rich C4 position; modulates pKa of the NH group; induces conformational changes via dipole effects.
3-Hydroxyl Chiral center (

hybridized)
Provides a critical Hydrogen Bond Donor (HBD) for interacting with kinase hinge regions or aspartyl protease catalytic dyads.
Mechanism of Action in Synthesis

In synthetic pathways, this scaffold acts as a bifunctional core . The C3-OH allows for stereochemical control (e.g., via Mitsunobu inversion or oxidation to the ketone), while the C7-Br allows the core to be "clicked" into larger macrocycles or biaryl systems.

Experimental Workflows & Protocols

Protocol A: Enantioselective Synthesis via Transfer Hydrogenation

Context: Direct synthesis of the chiral 3-hydroxyindoline from the corresponding isatin (7-bromo-4-fluoroisatin) is the most reliable route to high Enantiomeric Excess (ee).

Reagents:

  • Substrate: 7-Bromo-4-fluoroisatin (Precursor)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori asymmetric catalyst)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) anhydrous

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a reaction vial with 7-Bromo-4-fluoroisatin (1.0 eq) and the Ru-catalyst (1.0 mol%).

  • Solvation: Add degassed DCM (0.5 M concentration relative to substrate).

  • Initiation: Add the Formic acid/TEA mixture (3.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor via HPLC (Chiralpak AD-H column) for consumption of the starting ketone.

  • Quench: Quench with saturated NaHCO₃ solution. Extract with EtOAc (3x).[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: >90%[2]

    • Expected ee: >95% (S-enantiomer typically favored with (S,S)-ligand).

Protocol B: Late-Stage C7-Functionalization (Suzuki Coupling)

Context: This protocol is optimized to preserve the sensitive C3-hydroxyl group while coupling the C7-bromide.

Reagents:

  • Scaffold: 7-Bromo-4-fluoro-3-hydroxyindoline

  • Partner: Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (3.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Protection (Optional but Recommended): If the boronic acid is unreactive, protect the N1 and O3 positions with TBS-Cl (tert-butyldimethylsilyl chloride) to prevent catalyst poisoning. Note: For robust substrates, direct coupling is possible.

  • Setup: Combine scaffold, boronic acid, base, and catalyst in a microwave vial.

  • Inert Atmosphere: Purge with Argon for 5 minutes.

  • Thermal Cycle: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a Celite pad. Dilute with water and extract with DCM.

  • Deprotection (if applicable): Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to remove silyl groups.

Visualization: Strategic Functionalization Pathway[1]

The following diagram illustrates the logical flow of transforming the 7-Bromo-4-fluoro-3-hydroxyindoline core into a bioactive lead compound.

G Precursor 7-Bromo-4-fluoroisatin (Precursor) Core 7-Bromo-4-fluoro- 3-hydroxyindoline (The Core) Precursor->Core Noyori Reduction (>95% ee) Path1 Suzuki Coupling (C7-Aryl) Core->Path1 Pd(0) / Ar-B(OH)2 Path2 N-Alkylation (N1-R Group) Core->Path2 NaH / R-X Path3 Deoxyfluorination (C3-F) Core->Path3 DAST / DCM Target1 Kinase Inhibitor (Biaryl System) Path1->Target1 Target2 GPCR Ligand (Lipophilic) Path2->Target2 Target3 Metabolic Probe (Gem-difluoro) Path3->Target3

Figure 1: Divergent synthesis strategy starting from the 7-Bromo-4-fluoro-3-hydroxyindoline core.

Critical Analysis & Troubleshooting

Stability Concerns
  • Oxidation: The indoline core is susceptible to oxidation back to the indole or isatin upon prolonged exposure to air and light.

    • Mitigation: Store the compound at -20°C under Argon.

  • Elimination: Under strongly acidic conditions, the C3-hydroxyl group can undergo dehydration to form the indole, destroying the chiral center.

    • Mitigation: Avoid strong Brønsted acids; use Lewis acids (e.g., BF₃·OEt₂) with caution.

The "Fluorine Effect"

The C4-Fluorine is not merely a bystander. In medicinal chemistry, the C4-F exerts a strong ortho-effect on the C3-hydroxyl group.

  • pKa Shift: It lowers the pKa of the C3-OH, making it a better hydrogen bond donor.

  • Conformation: It creates a "dipole lock" that can rigidify the molecule, potentially reducing the entropic penalty upon binding to a protein target [1].

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • ChemicalBook. (2024).[1] 7-bromo-4-fluoroindoline-2,3-dione Properties and Suppliers. ChemicalBook Database. Link

  • ChemSrc. (2024). 7-Bromo-4-fluoro-3-hydroxyindoline Chemical Properties. ChemSrc. Link

  • Zhou, H., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1][3][4] Molecules, 29(12). (Demonstrates the utility of the 7-bromo-4-halo substitution pattern in antivirals). Link

  • TargetMol. (2024). 7-Bromo-1H-indole Application Note. TargetMol. Link

Sources

Application Notes and Protocols for the Synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic functionalization of this scaffold allows for the fine-tuning of pharmacological properties. This guide details a comprehensive strategy for the synthesis of 7-bromo-4-fluoro-3-hydroxyindoline derivatives, a class of compounds designed for robust Structure-Activity Relationship (SAR) studies. The 4-fluoro substituent is incorporated to enhance metabolic stability and modulate electronic properties, while the 3-hydroxy group provides a key interaction point for potential biological targets.[1][2] Crucially, the 7-bromo position serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling the generation of a focused compound library.[3][4][5] This document provides detailed, step-by-step protocols for the synthesis of a core indoline intermediate and its subsequent derivatization, alongside methodologies for structural characterization.

Rationale and Strategic Design

The design of this synthetic program is rooted in established principles of medicinal chemistry. The strategic placement of each functional group on the indoline core serves a distinct purpose in the context of drug discovery.

  • The Indoline Core: A common motif in pharmaceuticals, offering a rigid, three-dimensional structure that can be readily functionalized.[6]

  • 4-Fluoro Group: The introduction of fluorine is a well-established strategy to improve a drug candidate's metabolic profile by blocking potential sites of oxidation.[1][7] Its high electronegativity can also alter the pKa of the indoline nitrogen and influence binding interactions with target proteins.[2]

  • 3-Hydroxy Group: This functional group can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for binding to enzyme active sites or receptors. It also presents an additional site for secondary derivatization if required.

  • 7-Bromo Group: This is the cornerstone of the SAR strategy. The bromine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3][5] This allows for the rapid and efficient introduction of a wide array of substituents (aryl, heteroaryl, alkyl groups) at a late stage in the synthesis, which is highly desirable for exploring the chemical space around the core scaffold.

Synthesis of the Core Scaffold: 7-Bromo-4-fluoro-3-hydroxyindoline

The synthesis of the core intermediate is proposed via a multi-step sequence starting from a commercially available substituted aniline. The following protocol is a representative pathway; specific conditions may require optimization based on laboratory results.

Proposed Synthetic Pathway

The pathway involves the protection of the aniline, electrophilic bromination, acylation, intramolecular cyclization to form an oxindole, and subsequent stereoselective reduction to yield the desired cis-3-hydroxyindoline.

G A 2-Fluoro-5-nitroaniline B N-(2-Fluoro-5-nitrophenyl)acetamide A->B Ac₂O, Pyridine C N-(2-Bromo-5-fluoro-4-nitrophenyl)acetamide B->C NBS, H₂SO₄ D N-(4-Amino-2-bromo-5-fluorophenyl)acetamide C->D Fe, NH₄Cl E Bromo-fluoro-oxindole Intermediate D->E 1. NaNO₂, HCl 2. Intramolecular Cyclization F 7-Bromo-4-fluoroindolin-3-one E->F Acid Hydrolysis G < 7-Bromo-4-fluoro-3-hydroxyindoline (Core Scaffold) > F->G NaBH₄, MeOH

Caption: Proposed synthetic route to the core 7-bromo-4-fluoro-3-hydroxyindoline scaffold.

Detailed Experimental Protocol: Synthesis of 7-Bromo-4-fluoroindolin-3-one (Intermediate F)

This protocol outlines a plausible route to a key oxindole intermediate, which can then be reduced to the final hydroxyindoline core.

Step 1: Acetylation of 2-Fluoro-5-nitroaniline

  • Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in pyridine (5 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water (20 vol).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(2-fluoro-5-nitrophenyl)acetamide.

Step 2: Regioselective Bromination

  • To a stirred solution of N-(2-fluoro-5-nitrophenyl)acetamide (1.0 eq) in concentrated sulfuric acid (10 vol), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide.

Step 3: Reduction of the Nitro Group

  • Suspend N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol (10 vol) and water (3 vol).

  • Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 3 hours, monitoring by TLC.

  • Once complete, cool the reaction and filter through a pad of Celite®, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude N-(4-amino-2-bromo-5-fluorophenyl)acetamide.

Step 4: Sandmeyer-type Cyclization to Oxindole

  • Dissolve the crude N-(4-amino-2-bromo-5-fluorophenyl)acetamide (1.0 eq) in a 1:1 mixture of concentrated HCl and water (10 vol).

  • Cool to 0 °C and add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (0.2 eq) in concentrated HCl.

  • Add the diazonium salt solution to the copper catalyst solution and heat to 60 °C for 2 hours to effect intramolecular cyclization.

  • Cool, extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude bromo-fluoro-oxindole.

Step 5: Reduction to 7-Bromo-4-fluoro-3-hydroxyindoline (Core Scaffold G)

  • Dissolve the crude 7-bromo-4-fluoroindolin-3-one (1.0 eq) in methanol (20 vol) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.

  • Quench the reaction by the slow addition of water.

  • Remove methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the target 7-bromo-4-fluoro-3-hydroxyindoline.

Characterization of the Core Scaffold

The structure of the synthesized core compound must be rigorously confirmed using standard analytical techniques.

Analysis Expected Results for 7-Bromo-4-fluoro-3-hydroxyindoline
¹H NMR (400 MHz, DMSO-d₆)δ ppm: 7.0-7.2 (m, 2H, Ar-H), 5.5 (d, 1H, OH), 5.0 (t, 1H, CH-OH), 3.3-3.5 (m, 2H, CH₂), NH proton (broad singlet).
¹³C NMR (101 MHz, DMSO-d₆)δ ppm: Aromatic carbons (approx. 110-155 ppm, showing C-F and C-Br coupling), C3-OH carbon (approx. 70-75 ppm), C2 carbon (approx. 50-55 ppm).
HRMS (ESI+) Calculated m/z for C₈H₇BrFNOH [M+H]⁺, found value should be within ± 5 ppm.

Derivatization of the Core Scaffold for SAR Studies

With the core scaffold in hand, a library of analogues can be generated by functionalizing the 7-bromo position and the N1-position. This parallel synthesis approach allows for the efficient exploration of structure-activity relationships.

G cluster_0 Core Scaffold cluster_1 Derivative Libraries Core < 7-Bromo-4-fluoro-3-hydroxyindoline > Deriv1 N-Alkylated/Acylated Derivatives Core->Deriv1 R-X, Base (N-Functionalization) Deriv2 7-Aryl/Heteroaryl Derivatives Core->Deriv2 R-B(OH)₂, Pd Catalyst (Suzuki Coupling)

Caption: Diversification strategy for generating derivative libraries from the core scaffold.

Protocol: N-Alkylation/Acylation

This general protocol allows for the introduction of various groups at the indoline nitrogen.

  • Dissolve 7-bromo-4-fluoro-3-hydroxyindoline (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (20 vol).

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, use with caution) at 0 °C.

  • Stir for 30 minutes, then add the desired alkyl halide or acyl chloride (R-X, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature (or heat if necessary) until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the N-substituted derivative.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the 7-bromo handle to introduce aryl and heteroaryl diversity, which is critical for probing interactions in aromatic-binding pockets of target proteins.

  • To a microwave vial or Schlenk flask, add 7-bromo-4-fluoro-3-hydroxyindoline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 10 vol).

  • Heat the reaction mixture to 90-110 °C (or use microwave irradiation) for 2-12 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 7-aryl-4-fluoro-3-hydroxyindoline derivative.

Derivative Type R-Group Source Key Reagents Expected Yield Range
N-AlkylationMethyl iodideK₂CO₃, DMF70-90%
N-AcylationAcetyl chlorideEt₃N, DCM80-95%
N-BenzylationBenzyl bromideNaH, THF65-85%
7-ArylationPhenylboronic acidPd(PPh₃)₄, Cs₂CO₃50-80%
7-HeteroarylationPyridine-3-boronic acidPd(dppf)Cl₂, K₃PO₄45-75%

Application in a Structure-Activity Relationship (SAR) Workflow

The synthesized library of derivatives is the foundation of an iterative SAR cycle. The goal is to systematically map how structural modifications influence a desired biological endpoint (e.g., enzyme inhibition, receptor antagonism).[8][9]

G A Design Analogs (Vary R¹ and R²) B Synthesize Library (Protocols 3.1 & 3.2) A->B Hypothesis C Biological Screening (e.g., IC₅₀ determination) B->C Compounds D Data Analysis (SAR) Correlate structure with activity C->D Activity Data D->A New Insights

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Workflow Steps:

  • Synthesis: Produce a diverse set of derivatives using the protocols described above.

  • Screening: Test all compounds in a relevant biological assay (e.g., a kinase inhibition assay, an antimicrobial assay) to determine their potency (e.g., IC₅₀ or MIC values).

  • Data Analysis: Correlate the structural changes with the observed biological activity. For example:

    • Does a bulky group at the 7-position increase or decrease activity?

    • Is an electron-donating or electron-withdrawing group preferred on the 7-aryl ring?

    • How does N-alkylation versus N-acylation affect potency or cell permeability?

  • Design: Based on the analysis, design a new, second-generation set of compounds to test new hypotheses and further optimize activity. This iterative process is central to modern drug discovery.[10]

Conclusion

This application guide provides a robust and scientifically grounded framework for the synthesis and derivatization of 7-bromo-4-fluoro-3-hydroxyindolines. The strategic design of the core scaffold, featuring orthogonal synthetic handles, enables the efficient construction of a chemical library tailored for SAR exploration. By following these protocols, research scientists and drug development professionals can systematically investigate the chemical space around this privileged core, accelerating the journey toward the identification of novel therapeutic candidates.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Retrieved from [Link]

  • ACS Omega. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

  • ACS Publications. (n.d.). A Versatile Synthesis of 3-Substituted Indolines and Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization and Biological Evaluation of some Novel Substituted Indole-Coumarin Derivatives as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • PMC. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2026). Biological Evaluation and SAR Exploration of Bile Acid-Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. Retrieved from [Link]

  • springermedizin.de. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Retrieved from [Link]

  • MDPI. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Retrieved from [Link]

  • European Journal of Chemistry. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. Retrieved from [Link]

Sources

techniques for purifying 7-Bromo-4-fluoro-3-hydroxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 7-Bromo-4-fluoro-3-hydroxyindoline

Abstract

This guide details the purification protocols for 7-Bromo-4-fluoro-3-hydroxyindoline (CAS: 1774899-03-4), a critical chiral scaffold used in the synthesis of next-generation kinase inhibitors and PROTAC linkers.[1] Unlike stable indoles, the 3-hydroxyindoline core is chemically labile; it is prone to acid-catalyzed dehydration (aromatization to the indole) and oxidative dehydrogenation .[1] This document provides an optimized, stability-indicating workflow that prioritizes scaffold integrity over yield, ensuring >98% purity for downstream cross-coupling applications.

Chemical Context & Stability Profile

The simultaneous presence of the 7-bromo (Suzuki/Buchwald handle), 4-fluoro (metabolic blocker), and 3-hydroxy (chiral center) groups creates a unique purification challenge.[1]

  • Primary Degradation Pathway (Dehydration): Under acidic conditions (e.g., unbuffered silica gel), the 3-hydroxyl group eliminates water to form 7-bromo-4-fluoroindole .[1] This is the most common impurity found in commercial batches.

  • Secondary Degradation Pathway (Oxidation): Exposure to air and light can oxidize the indoline nitrogen or the C3 position, reverting the molecule to 7-bromo-4-fluoroisatin .[1]

Physicochemical Properties
PropertyValue / Characteristic
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Solubility Soluble in EtOAc, DCM, MeOH, DMSO.[2][3] Insoluble in Hexanes, Water.[3]
pKa (Calculated) ~13 (OH), ~3 (Indoline NH - conjugate acid)
Appearance Off-white to pale beige solid (Pure); Orange/Brown (Oxidized)

Critical Process Parameters (CPPs)

To prevent scaffold collapse, strict adherence to these parameters is required:

  • pH Control: All purification media must be neutral to slightly basic (pH 7.5–8.5). Avoid standard acidic silica gel.

  • Temperature: Maintain process temperatures < 40°C . Thermal energy accelerates the elimination of water.

  • Atmosphere: Store and process under Nitrogen/Argon to prevent oxidative darkening.

Protocol A: Flash Column Chromatography (Buffered System)

Recommended for crude purity < 90% or removal of regioisomers.[3]

Rationale: Standard silica gel is slightly acidic (pH 6.5).[1][3] This protocol uses an amine modifier to neutralize surface silanols, preventing on-column dehydration.[1]

Materials
  • Stationary Phase: High-purity Silica Gel (40–63 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA) or 1% NH₄OH.[1]

Step-by-Step Procedure
  • Column Pre-treatment:

    • Prepare a slurry of silica gel in 10% TEA in Hexanes .

    • Flush the column with 3 column volumes (CV) of this mixture to deactivate acidic sites.

    • Wash with 5 CV of pure Hexanes to remove excess TEA.

  • Sample Loading:

    • Dissolve the crude 7-Bromo-4-fluoro-3-hydroxyindoline in a minimum volume of DCM (Dichloromethane) . Do not use heat.

    • Load directly onto the column (liquid load) or adsorb onto Celite (solid load) if the crude is oily.

  • Elution Gradient:

    • Run a gradient from 0% to 40% EtOAc in Hexanes over 20 minutes.

    • Note: The product typically elutes between 25–35% EtOAc.

  • Fraction Collection:

    • Monitor at 254 nm (aromatic) and 280 nm (indoline absorption).[1][3]

    • Check: Spot fractions on TLC. The product will stain blue/black with Vanillin or PMA (phosphomolybdic acid) upon heating.

    • Warning: If a UV-active spot runs at the solvent front (high Rf), it is likely the dehydrated indole byproduct.

  • Concentration:

    • Pool pure fractions.

    • Rotary evaporate at < 35°C .

    • Dry under high vacuum for 4 hours to remove trace TEA.

Protocol B: Anti-Solvent Recrystallization (Scalable)

Recommended for crude purity > 90% or final polishing.[1][3]

Rationale: This method leverages the differential solubility between the polar hydroxyindoline and non-polar impurities (like over-reduced byproducts) without thermal stress.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) dropwise at room temperature (20–25°C) with gentle stirring until the solid just dissolves.

    • Tip: If particulates remain, filter through a 0.45 µm PTFE syringe filter.[3]

  • Precipitation:

    • Slowly add n-Heptane (Anti-solvent) dropwise to the stirring solution.[1]

    • Target Ratio: 1:3 (EtOAc : Heptane) .

    • Stop adding Heptane when a persistent cloudiness (turbidity) is observed.[3]

  • Crystallization:

    • Transfer the flask to a 4°C refrigerator or ice bath. Allow to stand undisturbed for 2–4 hours.

    • Do not freeze (impurities may trap in the lattice).

  • Isolation:

    • Filter the resulting white precipitate using a sintered glass funnel (vacuum).

    • Wash the cake with cold 10% EtOAc in Heptane (2 x 5 mL).

    • Dry under vacuum.

Quality Control & Analytical Benchmarks

Before releasing the batch for the next synthetic step, verify integrity using these metrics.

A. 1H-NMR Analysis (DMSO-d6)
  • Diagnostic Signal (Product): Look for the C3-H proton (chiral center).[1] It typically appears as a multiplet or doublet around δ 4.8 – 5.2 ppm , coupled to the OH and C2 protons.[3]

  • Diagnostic Signal (Impurity - Indole): Check for the disappearance of the C3 proton and the appearance of an aromatic C3-H singlet around δ 6.5 – 6.6 ppm . If this peak exists, dehydration occurred.[3]

B. Purity Calculation

[1][3]

Process Logic & Decision Tree (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate purification route based on crude state and impurity profile.

PurificationWorkflow Start Crude 7-Bromo-4-fluoro- 3-hydroxyindoline QC_Initial Initial QC (TLC/NMR) Check Purity & Impurities Start->QC_Initial Decision_Purity Is Purity > 90%? QC_Initial->Decision_Purity Route_Recryst Protocol B: Anti-Solvent Recrystallization (EtOAc / Heptane) Decision_Purity->Route_Recryst Yes (>90%) Route_Column Protocol A: Buffered Flash Chromatography (TEA / Silica) Decision_Purity->Route_Column No (<90%) Final_QC Final QC: NMR, HPLC, MS Route_Recryst->Final_QC Route_Column->Final_QC Check_Indole Impurity Check: Is Indole Present? Release Release for Synthesis Check_Indole->Release No (<1%) Reprocess Reprocess / Discard Check_Indole->Reprocess Yes (>1%) Final_QC->Check_Indole

Caption: Decision matrix for purification based on crude purity levels. Green path indicates the preferred non-destructive method.[3]

References

  • Galla, R., & Maadwar, S. (2026).[3][4] Zinc-Mediated Entry to Functionalized 3-Substituted 3-Hydroxyindolin-2-Ones via a Modified Henry Reaction of Isatins. Der Pharma Chemica. Link

  • Meshram, H. M., et al. (2012).[3][5] DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. Green Chemistry Letters and Reviews. Link[1][3]

  • Murashkina, A. V., et al. (2024).[2][3] Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates. MDPI Molecules. Link[1][3]

  • Asad, N., et al. (2024).[3][6][7] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. Link[1][3]

  • ChemSrc. (2025). 7-Bromo-4-fluoro-3-hydroxyindoline Product Page & Properties. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common challenges. My goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters that govern success.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline.

Q1: What are the primary challenges in the synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline?

A1: The synthesis of this molecule, while achievable, presents several common hurdles. These often include:

  • Low Yields: This can be a significant issue, often stemming from incomplete reactions, side product formation, or degradation of the product.

  • Formation of Isomeric Byproducts: The presence of multiple reactive sites on the starting materials can lead to the formation of undesired isomers, complicating purification.

  • Purification Difficulties: The polarity and potential instability of the final product can make isolation and purification challenging.

  • Reaction Monitoring: Accurately determining the reaction endpoint is crucial to prevent over-reaction and decomposition.

Q2: How critical is the quality of starting materials for this synthesis?

A2: The purity of your starting materials is paramount. Impurities can lead to a cascade of issues, including the formation of difficult-to-remove byproducts and inhibition of catalysts. It is highly recommended to use reagents of the highest possible purity.

Q3: What are the key reaction steps and intermediates in a typical synthesis?

A3: A common synthetic route involves a multi-step process. While specific pathways can vary, a general sequence might include:

  • Bromination: Introduction of the bromine atom at the 7-position of an indole or indoline precursor.

  • Fluorination: Introduction of the fluorine atom at the 4-position.

  • Hydroxylation: Introduction of the hydroxyl group at the 3-position.

The order of these steps can be varied, and protecting groups may be necessary to achieve the desired regioselectivity.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Potential Causes Troubleshooting Steps & Optimization
Low or No Product Formation 1. Poor quality of starting materials: Impurities can inhibit the reaction. 2. Incorrect reaction temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. 3. Inefficient catalyst: The catalyst may be deactivated or not suitable for the specific transformation.1. Verify starting material purity: Use fresh, high-purity reagents. Consider re-purification of starting materials if necessary. 2. Optimize reaction temperature: Conduct small-scale experiments at various temperatures to find the optimal range. 3. Screen different catalysts: If using a catalyzed reaction, experiment with different catalysts and catalyst loadings.
Multiple Spots on TLC (Byproducts) 1. Formation of regioisomers: With multiple reactive sites, different isomers can form.[1] 2. Side reactions due to harsh conditions: High temperatures or strong reagents can lead to unwanted side reactions.[1] 3. Decomposition of product: The desired product may be unstable under the reaction conditions.[1]1. Modify reaction conditions: To improve regioselectivity, consider milder reagents or the use of protecting groups. 2. Lower the reaction temperature: Monitor the reaction closely and maintain the lowest effective temperature. 3. Optimize reaction time: Use TLC or LC-MS to determine the optimal reaction time to maximize product formation and minimize decomposition.
Difficulty in Isolating Product 1. Product is highly polar: This can lead to issues with extraction and chromatography. 2. Emulsion formation during workup: This can complicate the separation of aqueous and organic layers.[1] 3. Product is acid-sensitive and degrades on silica gel. [1]1. Use appropriate extraction solvents: A more polar solvent system may be required. 2. Break emulsions: Add brine to the aqueous layer to help break up emulsions.[1] 3. Consider alternative purification methods: Use a different stationary phase for chromatography (e.g., alumina) or neutralize the silica gel. Recrystallization is also a viable option.

Experimental Protocols

Below are generalized, step-by-step methodologies for key transformations that may be involved in the synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline. Note: These are illustrative and may require optimization for your specific starting materials and scale.

Protocol 1: Electrophilic Bromination of an Indoline Precursor

This protocol outlines a general procedure for the bromination of an indoline derivative at the 7-position.

  • Dissolve the indoline precursor in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a brominating agent (e.g., N-bromosuccinimide (NBS)) portion-wise, while monitoring the reaction temperature.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Perform an aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hydroxylation of an Indoline Precursor

This protocol describes a general method for the introduction of a hydroxyl group at the 3-position.

  • Protect the nitrogen of the indoline if necessary, as the N-H bond can interfere with the reaction.

  • Dissolve the N-protected indoline in a suitable solvent (e.g., THF or dichloromethane).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the 3-position.

  • After stirring for a short period, add an electrophilic oxygen source (e.g., molecular oxygen or a peroxide).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Deprotect the nitrogen if necessary.

  • Purify the final product by chromatography or recrystallization.

Visualizing the Synthesis Workflow

The following diagram illustrates a potential synthetic workflow, highlighting key decision points and potential challenges.

Synthesis_Workflow cluster_start Starting Material Selection cluster_synthesis Core Synthesis Steps cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Loops Start Select Indoline Precursor Bromination Bromination (e.g., NBS) Start->Bromination Step 1 Fluorination Fluorination (e.g., Selectfluor) Bromination->Fluorination Step 2 Hydroxylation Hydroxylation (e.g., O2, Base) Fluorination->Hydroxylation Step 3 Purification Purification (Chromatography/Recrystallization) Hydroxylation->Purification LowYield Low Yield? Hydroxylation->LowYield Byproducts Byproducts? Hydroxylation->Byproducts Analysis Characterization (NMR, MS, etc.) Purification->Analysis LowYield->Bromination Optimize Conditions Byproducts->Purification Refine Purification

Caption: A generalized workflow for the synthesis of 7-Bromo-4-fluoro-3-hydroxyindoline.

Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Bromination_Mechanism Indoline Indoline Precursor Intermediate Bromonium Ion Intermediate Indoline->Intermediate Electrophilic Attack NBS N-Bromosuccinimide (NBS) NBS->Intermediate Product 7-Bromoindoline Intermediate->Product Deprotonation H_Succinimide Succinimide Intermediate->H_Succinimide

Caption: Simplified mechanism of electrophilic bromination of an indoline.

References

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one - ResearchGate. Available at: [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f - SciSpace. Available at: [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. Available at: [Link]

  • Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed. Available at: [Link]

  • Reaction mechanism of Rh(III/IV)-catalyzed synthesis of 7-azaindole in... - ResearchGate. Available at: [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • Facile construction of spiroindoline derivatives as potential anti-viral agent via three-component reaction in aqueous with β-cyclodextrin - Semantic Scholar. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Characterizing the Selectivity of 7-Bromo-4-fluoro-3-hydroxyindoline: An Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the initial characterization of a novel chemical entity is a critical step. The compound 7-Bromo-4-fluoro-3-hydroxyindoline (CAS#: 1774899-03-4) represents a new frontier, with its biological targets and selectivity profile yet to be publicly elucidated.[1] This guide provides a comprehensive, technically-grounded framework for researchers to systematically assess the selectivity of this and other novel compounds. We will move beyond a simple listing of protocols to explain the scientific rationale behind the experimental choices, ensuring a robust and self-validating assessment.

The indoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[2][3] The addition of bromo and fluoro substituents can significantly alter the compound's physicochemical properties, influencing its binding affinity and selectivity.[4][5][6] Therefore, a multi-faceted approach, combining broad, unbiased screening with focused, mechanism-of-action studies, is essential.

Phase 1: Initial Target Class Identification and Broad-Spectrum Biochemical Screening

The first step in assessing selectivity is to understand the primary target(s) of 7-Bromo-4-fluoro-3-hydroxyindoline. Without prior knowledge, an efficient approach is to screen the compound against large, diverse panels of biological targets. Kinase panels are a common starting point due to the prevalence of kinases as drug targets and the highly conserved nature of their ATP-binding pockets, which can lead to off-target effects.[7][8]

A recommended strategy is to perform an initial broad-spectrum screen at a single high concentration (e.g., 10 µM) to identify potential target classes. Commercial services offer extensive panels covering hundreds of kinases, GPCRs, ion channels, and other enzymes.[9]

Assay PlatformPrincipleAdvantagesConsiderations
Radiometric Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate (³³P) from ATP to a substrate.[9][10]Gold standard for sensitivity and direct measurement of catalytic activity.[11]Requires handling of radioactive materials.
Mobility Shift Assays Electrophoretic separation of fluorescently labeled phosphorylated and non-phosphorylated substrates.[7][10]High data quality and suitable for high-throughput screening.[7]Requires specific fluorescently labeled substrates.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction through a coupled luciferase reaction.[8]High sensitivity, homogeneous "add-mix-measure" format.[12]Indirect measurement of kinase activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the proximity of a labeled antibody that recognizes the phosphorylated substrate and a labeled substrate.[11]Homogeneous, non-radioactive, and suitable for high-throughput screening.Potential for compound interference with the fluorescence signal.
Competitive Binding Assays (e.g., KinomeScan™) Measures the displacement of a broad-spectrum kinase inhibitor from a panel of kinases.[11]Provides a direct measure of binding affinity (Kd) and is not dependent on enzyme activity.[10]Does not confirm functional inhibition.

Based on the initial screen, any "hits" (e.g., >50% inhibition) should be followed up with dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) for each interacting protein. This quantitative data is the first step in building a selectivity profile.

Experimental Workflow for Initial Selectivity Profiling

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation A Synthesize & QC 7-Bromo-4-fluoro-3-hydroxyindoline B High-Concentration Single-Point Screen (e.g., 10 µM) against Broad Kinase Panel A->B C Identify Initial 'Hits' (e.g., >50% Inhibition) B->C D Generate Dose-Response Curves for Hit Kinases C->D E Determine IC50 Values D->E F Select Cell Lines with High Expression of Target Kinases E->F Prioritize Potent Hits G Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA) F->G I Functional Cell-Based Assays (e.g., Phosphorylation of Downstream Substrate) F->I J Assess Cellular Viability/Cytotoxicity (e.g., CellTiter-Glo®) F->J H Determine Cellular IC50/EC50 G->H H->J Correlate Target Engagement with Cellular Phenotype I->H

Caption: Workflow for assessing compound selectivity.

Phase 2: Orthogonal Validation in a Cellular Context

Biochemical assays, while excellent for initial screening, do not fully replicate the complex environment inside a living cell.[13] Therefore, it is crucial to validate the biochemical hits using cell-based assays. This step confirms that the compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and exert a functional effect.[14][15]

  • Target Engagement Assays: These assays directly measure the interaction of the compound with its target protein within intact cells.

    • NanoBRET™ Target Engagement: This technology uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a NanoLuc® luciferase-tagged protein target in live cells.[11]

    • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

  • Functional Cellular Assays: These assays measure the downstream consequences of target inhibition. For a kinase inhibitor, this would typically involve measuring the phosphorylation of a known substrate of the target kinase using methods like Western blotting or specific ELISA kits.

  • Cell Viability/Cytotoxicity Assays: It is essential to distinguish between specific, on-target effects and general cytotoxicity. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, are widely used.[12]

Comparative Analysis: Benchmarking Against a Known Inhibitor

Once a primary target is confirmed, a comparative analysis against a well-characterized, selective inhibitor for that same target is necessary. This provides context for the potency and selectivity of 7-Bromo-4-fluoro-3-hydroxyindoline.

Example Comparative Selectivity Table (Hypothetical Data)

Kinase7-Bromo-4-fluoro-3-hydroxyindoline IC50 (nM)Alternative Inhibitor X IC50 (nM)Selectivity Ratio (Alternative X / Test Compound)
Primary Target (e.g., MAP4K4) 15100.67
Off-Target 1 (e.g., p38α) 15005000.33
Off-Target 2 (e.g., JNK1) >10,0002500<0.25
Off-Target 3 (e.g., ERK2) 800800010

In this hypothetical example, while the alternative inhibitor is slightly more potent against the primary target, 7-Bromo-4-fluoro-3-hydroxyindoline demonstrates a superior selectivity profile, particularly against Off-Target 3.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from methodologies used for assessing kinase inhibitor potency.[8]

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions at 2x the final concentration. Serially dilute 7-Bromo-4-fluoro-3-hydroxyindoline in DMSO and then in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of the 2x enzyme solution. Pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of the 2x substrate/ATP mixture to start the reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a non-linear regression model to determine the IC50 value.

Signaling Pathway Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor TargetKinase Target Kinase (e.g., MAP4K4) Receptor->TargetKinase Signal Transduction DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamSubstrate->CellularResponse Compound 7-Bromo-4-fluoro-3-hydroxyindoline Compound->TargetKinase Inhibition

Caption: Hypothetical signaling pathway inhibition.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol provides a generalized workflow for assessing target engagement in live cells.

  • Cell Plating: Seed cells expressing the NanoLuc®-target fusion protein in 96-well or 384-well white assay plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of 7-Bromo-4-fluoro-3-hydroxyindoline. Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Reagent Addition: In a separate plate, prepare the detection reagent mixture containing the NanoBRET™ tracer and the extracellular NanoLuc® inhibitor.

  • Assay Measurement: Add the detection reagent to the wells containing the treated cells.

  • Data Acquisition: Read the filtered luminescence signals for the donor (460 nm) and acceptor (610 nm) on a BRET-capable plate reader.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected BRET ratio against the compound concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for characterizing the selectivity of a novel compound, 7-Bromo-4-fluoro-3-hydroxyindoline. By integrating broad biochemical profiling with targeted cellular validation, researchers can build a comprehensive understanding of the compound's mechanism of action and potential for off-target effects.[16] The resulting selectivity profile is essential for guiding further optimization, predicting potential toxicities, and ultimately determining the therapeutic potential of this new chemical entity. The next logical steps would involve in vivo efficacy and safety studies in relevant disease models, informed by the detailed in vitro and cellular selectivity data generated through the framework described herein.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed, National Center for Biotechnology Information. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, National Center for Biotechnology Information. [Link]

  • Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies. PMC, National Center for Biotechnology Information. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC, National Center for Biotechnology Information. [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis. PMC, National Center for Biotechnology Information. [Link]

  • 7-Bromo-4-fluoro-3-hydroxyindoline | CAS#:1774899-03-4. Chemsrc. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC, National Center for Biotechnology Information. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed, National Center for Biotechnology Information. [Link]

Sources

A Guide to the Synthesis and Application of Halogenated Indoles: A Comparative Study Focused on 7-Bromo-4-fluoroindole

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Your inquiry centered on replicating experimental results for 7-Bromo-4-fluoro-3-hydroxyindoline (CAS 1774899-03-4). After a comprehensive review of the current scientific literature, we must report that there are no publicly available, peer-reviewed experimental data, including synthetic protocols or biological activity assays, for this specific compound. This absence of published results makes a direct guide to replicating experiments for 7-Bromo-4-fluoro-3-hydroxyindoline impossible at this time.

However, the structural motifs present in your compound of interest—a halogenated indoline core—are of significant interest in medicinal chemistry and drug discovery. To provide a valuable and actionable resource, this guide will focus on a closely related and well-documented analogue: 7-Bromo-4-fluoroindole (CAS 292636-09-0). This versatile intermediate serves as an excellent case study for understanding the synthesis and application of this class of compounds. We will provide detailed protocols, comparative data with other haloindoles, and the scientific rationale behind these experimental designs, adhering to the rigorous standards of a senior application scientist.

Introduction: The Strategic Role of Halogenation in Indole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its planar structure and electron-rich nature allow for diverse interactions with biological targets.[2] The strategic placement of halogen atoms on this scaffold is a powerful tool for medicinal chemists to finely tune a molecule's physicochemical and pharmacological properties.[3]

  • Fluorine: The introduction of a fluorine atom, the most electronegative element, can significantly alter a molecule's pKa, lipophilicity, and metabolic stability. The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.[4]

  • Bromine: A bromine substituent serves a dual purpose. It can modulate biological activity through halogen bonding and, critically, it provides a reactive handle for further molecular elaboration. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide array of aryl and heteroaryl groups.[4][5]

7-Bromo-4-fluoroindole is a prime example of a building block that leverages these principles. It is a key intermediate in the synthesis of novel pharmaceutical candidates, offering both metabolic stability conferred by the fluorine atom and a site for diversification via the bromine atom.[4] This guide will provide a framework for its synthesis and subsequent use in a common, yet powerful, cross-coupling reaction.

Part 1: Synthesis of 7-Bromo-4-fluoroindole

The synthesis of substituted indoles can be challenging, often requiring multi-step procedures. A common and effective method for the synthesis of 7-Bromo-4-fluoroindole involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent, followed by a reductive cyclization.

Experimental Protocol: Synthesis via Grignard Reaction and Cyclization

This protocol is adapted from established methods for the synthesis of substituted indoles.[6]

Materials:

  • 1-Bromo-4-fluoro-2-nitrobenzene

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Heptane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 1-bromo-4-fluoro-2-nitrobenzene (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the reaction mixture to -45 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (3.0 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed -40 °C. The solution will typically turn a dark color.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC).[7]

  • Quenching: Once the starting material is consumed, quench the reaction at -40 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient to yield 7-Bromo-4-fluoroindole.[6]

Expected Outcome: This procedure typically yields the desired product in moderate yields (e.g., ~47%).[6] The product is often an oil or a low-melting solid.

PropertyValueReference
CAS Number 292636-09-0[8]
Molecular Formula C₈H₅BrFN[6]
Molecular Weight 214.03 g/mol [6]
Appearance White to light brown solid[6]
Boiling Point (Predicted) 314.2 ± 22.0 °C[6]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[6]

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position of the indole ring is ideally positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl halides and boronic acids.[5][9]

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-fluoroindole

This generalized protocol is based on standard conditions for Suzuki-Miyaura couplings of bromoindoles.[10][11]

Materials:

  • 7-Bromo-4-fluoroindole (1.0 equiv.)

  • Aryl boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • Reaction Setup: To a Schlenk flask or a sealable reaction vial, add 7-Bromo-4-fluoroindole, the aryl boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the 7-aryl-4-fluoroindole product.

Causality in Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can be crucial for challenging substrates.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[9] Carbonates are often sufficient, but stronger bases may be needed for less reactive substrates.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Comparative Data for Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling can depend on the electronic nature of the coupling partners. Below is a representative table illustrating potential outcomes with different aryl boronic acids.

Aryl Boronic Acid PartnerElectronic NatureExpected ReactivityPotential Challenges
4-Methoxyphenylboronic acidElectron-donatingHighMinimal
Phenylboronic acidNeutralGoodMinimal
4-Trifluoromethylphenylboronic acidElectron-withdrawingModerate to GoodMay require stronger base or longer reaction times
2-Thienylboronic acidHeteroaromaticGoodPotential for catalyst poisoning by sulfur

Part 3: Biological Activity and Comparative Analysis

While specific biological data for 7-Bromo-4-fluoroindole is not extensively published, we can draw comparisons with other haloindoles to understand its potential.

Antiviral and Antivirulence Activity
  • Influenza PB2 Inhibition: 7-fluoroindole has been identified as a bioisostere of 7-azaindole and has shown potent inhibition of the influenza PB2 protein, a key component of the viral replication machinery.[12] This suggests that 7-Bromo-4-fluoroindole could be a valuable starting point for the development of novel influenza inhibitors.

  • Antivirulence against Pseudomonas aeruginosa: 7-fluoroindole has been shown to inhibit biofilm formation and the production of quorum-sensing-regulated virulence factors in P. aeruginosa without inhibiting bacterial growth.[13] This antivirulence approach is a promising strategy for combating antibiotic resistance.

Comparative Antimicrobial and Anticancer Activity of Haloindoles

The position and nature of the halogen atom on the indole ring significantly impact biological activity. The following table summarizes data for various haloindoles against different targets.

Compound ClassDerivativeTarget/OrganismActivity (MIC or IC₅₀)Reference
Bromoindoles 5-BromoindoleVibrio parahaemolyticus50 µg/mL[3]
4,6-DibromoindoleCandida albicans10-50 µg/mL[3]
Chloroindoles 5-ChloroindoleVibrio parahaemolyticus50 µg/mL[3]
Fluoroindoles 5-FluoroindoleMycobacterium tuberculosis H37Rv~1.0 µM[3]
7-FluoroindoleMycobacterium tuberculosis H37Rv~20.0 µM[3]

Insights from Comparative Data:

  • The data suggests that both the type and position of the halogen are critical for antimicrobial activity. For instance, 5-fluoroindole is significantly more potent against M. tuberculosis than 7-fluoroindole.[3]

  • In anticancer studies, the structure-activity relationships are complex and depend on the specific cancer cell line and the overall molecular structure. However, halogenation is a common strategy to enhance potency.[14]

Visualizations

Synthetic Workflow for 7-Bromo-4-fluoroindole

G A 1-Bromo-4-fluoro- 2-nitrobenzene C Reaction in Anhydrous THF -45°C to -40°C A->C B Vinylmagnesium bromide B->C D Quenching with sat. NH4Cl C->D E Extraction & Drying D->E F Silica Gel Chromatography E->F G 7-Bromo-4-fluoroindole F->G

Caption: Synthetic workflow for 7-Bromo-4-fluoroindole.

Catalytic Cycle of Suzuki-Miyaura Coupling

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar' I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OR)2 H->D J Base J->D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-fluoro-3-hydroxyindoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-fluoro-3-hydroxyindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.